
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3H2F6O It is a colorless gas at room temperature and is known for its high thermal stability and low reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various fluorinated alcohols or acids, while substitution reactions can produce a range of substituted fluorinated compounds.
Scientific Research Applications
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low reactivity.
Mechanism of Action
The mechanism of action of 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane involves its interaction with molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and unique reactivity, allowing it to interact with various biological and chemical systems. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: This compound has a similar structure but differs in the position of the fluorine atoms.
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Another similar compound with an additional fluorine atom.
1,1,1-Trifluoro-2-(difluoromethoxy)ethane: This compound has one less fluorine atom compared to 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability and low reactivity make it suitable for various specialized applications.
Properties
CAS No. |
84011-00-7 |
|---|---|
Molecular Formula |
C3H2F6O |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
1,1,2-trifluoro-1-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2F6O/c4-1-2(5,6)10-3(7,8)9/h1H2 |
InChI Key |
KUDXSTOOVPFRHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
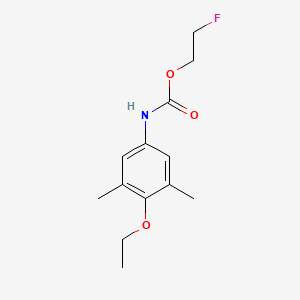
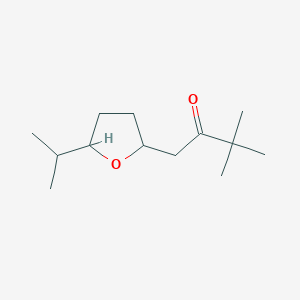
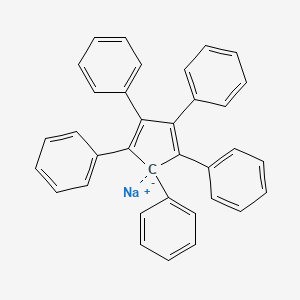

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
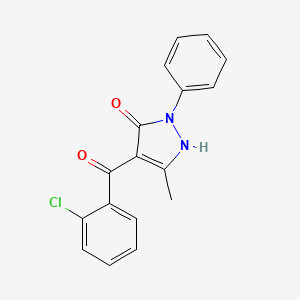
![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
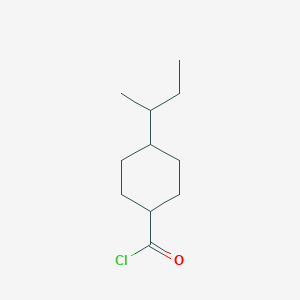
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
